
4-(3-aminopropyl)-2-bromophenol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4-(3-aminopropyl)-2-bromophenol hydrochloride is a chemical compound that features a bromophenol core with an aminopropyl side chain. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of both bromine and amine groups in its structure allows it to participate in a variety of chemical reactions, making it a versatile compound for research and industrial purposes.
科学的研究の応用
4-(3-aminopropyl)-2-bromophenol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical products.
Safety and Hazards
The safety data sheet for a similar compound, N-(3-Aminopropyl)imidazole, suggests that it may be harmful if swallowed, cause severe skin burns and eye damage, and may cause respiratory irritation . It’s important to handle such compounds with care, using personal protective equipment and ensuring adequate ventilation .
将来の方向性
The future research directions could involve the synthesis of novel compounds using “4-(3-Aminopropyl)-2-bromophenol;hydrochloride” as a starting material. For instance, the synthesis of polyazamacrocyclic compounds comprising structural units of tris(3-aminopropyl)amine (TRPN) and oxadiamines, decorated with one or two fluorophore groups .
作用機序
Target of Action
For instance, 3-aminopropyltriethoxysilane (APTES) is known to interact with metal oxides such as silica and titania .
Mode of Action
For example, APTES, a similar compound, is known to bind non-covalently to its targets .
Biochemical Pathways
Compounds with similar structures, such as polyamines, have been shown to mediate various cellular processes, including molecular signaling, cell division and differentiation, and various stress responses .
Pharmacokinetics
Similar compounds like aptes have been shown to have complex pharmacokinetics, including nonlinear absorption, metabolism, tissue uptake, and renal elimination processes .
Result of Action
Similar compounds like aptes have been shown to be used for covalent attaching of organic films to metal oxides such as silica and titania .
Action Environment
The action of 4-(3-Aminopropyl)-2-bromophenol hydrochloride may be influenced by various environmental factors. For instance, APTES, a similar compound, has been shown to be used in the process of silanization, the functionalization of surfaces with alkoxysilane molecules . This suggests that the action of this compound may also be influenced by the presence of certain surfaces or materials.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-aminopropyl)-2-bromophenol hydrochloride typically involves the bromination of phenol followed by the introduction of the aminopropyl group. One common method includes:
Bromination of Phenol: Phenol is reacted with bromine in the presence of a catalyst to introduce the bromine atom at the ortho position.
Introduction of Aminopropyl Group: The brominated phenol is then reacted with 3-aminopropylamine under controlled conditions to attach the aminopropyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and amination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
化学反応の分析
Types of Reactions
4-(3-aminopropyl)-2-bromophenol hydrochloride can undergo several types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The bromine atom can be reduced to form a phenol derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Phenol derivatives with reduced bromine.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
類似化合物との比較
Similar Compounds
3-aminopropyltriethoxysilane: Used for surface functionalization and as a catalyst in sol-gel processes.
1,1-dimethyl-1-carboxymethyl-3-aminopropyl ammonium hydrochloride: Known for its antimicrobial properties.
Uniqueness
4-(3-aminopropyl)-2-bromophenol hydrochloride is unique due to the combination of its bromine and aminopropyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
4-(3-aminopropyl)-2-bromophenol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO.ClH/c10-8-6-7(2-1-5-11)3-4-9(8)12;/h3-4,6,12H,1-2,5,11H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTZJEFACDYMIPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCCN)Br)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
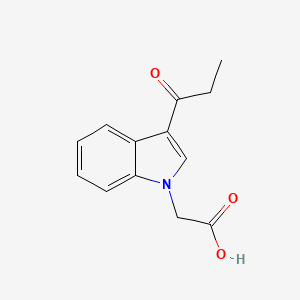
![N-ethyl-5-oxo-N-(m-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2941495.png)
![N-methyl-2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)acetamide](/img/structure/B2941496.png)
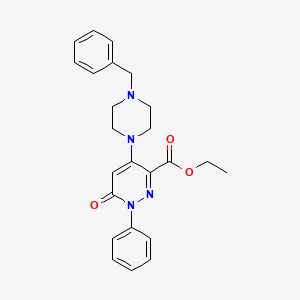
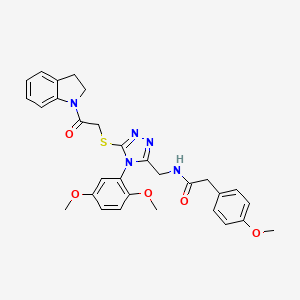
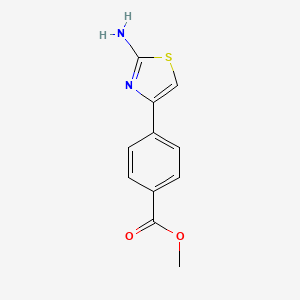
![2-Chloro-1-[3-(oxolan-3-yl)azepan-1-yl]ethanone](/img/structure/B2941502.png)
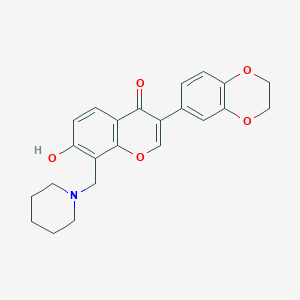
![N-(morpholin-4-ylcarbonothioyl)tricyclo[4.3.1.1~3,8~]undecane-1-carboxamide](/img/structure/B2941506.png)
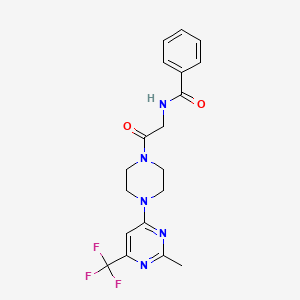
![2-Amino-N-[1-(4-methylphenyl)propyl]butanamide;hydrochloride](/img/structure/B2941509.png)
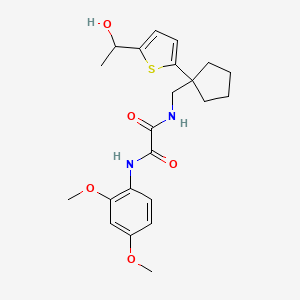
![methyl 1-[(4-bromophenyl)sulfonyl]-1H-indole-2-carboxylate](/img/structure/B2941512.png)
![N-[(2Z)-4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(morpholine-4-sulfonyl)benzamide](/img/structure/B2941515.png)
